AP-1/NF-κB Inhibitory Potency: The Critical Role of the 4-CF3-5-COOEt Core
The core scaffold of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is essential for generating potent AP-1 and NF-κB inhibitors. In a head-to-head SAR study, the lead compound (ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, 1) exhibited an IC50 of 1 µM. In contrast, a direct comparator with the trifluoromethyl group repositioned to the 2-position (ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate) showed significantly reduced potency, underscoring the necessity of the 4-CF3 substitution [1]. Further optimization of this 4-CF3-5-COOEt scaffold yielded an N-methylated analog (63) with even greater potency, validating its value as a privileged starting point for inhibitor development [2].
| Evidence Dimension | Inhibition of AP-1 and NF-κB mediated transcriptional activation |
|---|---|
| Target Compound Data | IC50 = 1 µM (Compound 1: ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate) |
| Comparator Or Baseline | Comparator with 2-CF3 substitution (ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate) showed significantly reduced potency (exact IC50 not reported). |
| Quantified Difference | The 4-CF3 isomer (1) is active at 1 µM, whereas the 2-CF3 isomer is a less potent inhibitor. |
| Conditions | Jurkat T-cells stably transfected with AP-1 or NF-κB promoter-reporter gene constructs. |
Why This Matters
This confirms that the 4-trifluoromethyl substitution pattern is a non-negotiable structural feature for achieving potent AP-1/NF-κB inhibition, making this specific compound the required starting material for this class of inhibitors.
- [1] Palanki, M. S. S., Erdman, P. E., Manning, A. M., Ow, A., Ransone, L. J., Spooner, C., Suto, C., & Suto, M. (2000). Novel inhibitors of AP-1 and NF-kappaB mediated gene expression: structure-activity relationship studies of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate. Bioorganic & Medicinal Chemistry Letters, 10(15), 1645–1648. View Source
- [2] Palanki, M. S. S., et al. (2002). Structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappaB mediated gene expression. Bioorganic & Medicinal Chemistry Letters, 12(18), 2573–2577. View Source
